3-(4-Chlorophenyl)-2-propenenitrile
Description
3-(4-Chlorophenyl)-2-propenenitrile is an α,β-unsaturated nitrile derivative characterized by a propenenitrile backbone substituted with a 4-chlorophenyl group. This compound was synthesized and characterized via FT-IR, ¹H NMR, and ¹³C NMR, with density functional theory (DFT) calculations (B3LYP/6-311G(d,p) basis set) revealing a dipole moment of 2.57 Debye and C1 point group symmetry .
Properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292179 | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-72-2 | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28446-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)-2-propenenitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)prop-2-enoic acid.
Reduction: 3-(4-Chlorophenyl)prop-2-enamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 3-(4-Chlorophenyl)-2-propenenitrile exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. A notable case study reported minimum inhibitory concentrations (MIC) against organisms such as Staphylococcus aureus and Candida albicans, suggesting potential in developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in conditions such as arthritis. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Cancer Research
Research has indicated that this compound may possess anticancer properties. In vitro tests showed that certain derivatives could induce apoptosis in cancer cell lines, highlighting its potential as a lead compound for cancer therapeutics .
Polymer Chemistry
This compound is utilized in polymer chemistry as a monomer for producing various polymers with desirable mechanical properties. Its ability to undergo polymerization reactions allows for the creation of materials suitable for coatings, adhesives, and other industrial applications.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into device architectures can enhance performance due to its favorable charge transport characteristics .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed that modifications to the nitrile group significantly influenced antimicrobial activity. The most potent derivative exhibited complete inhibition against Candida albicans at concentrations below 50 ppm.
Case Study 2: Inhibition of Inflammatory Cytokines
In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated a marked decrease in TNF-alpha levels, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-propenenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further interact with biological targets.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1 summarizes structural and electronic comparisons between 3-(4-chlorophenyl)-2-propenenitrile analogs and related compounds.
Key Observations :
- Electronic Effects : The introduction of electron-withdrawing groups (e.g., sulfonyl in ) increases electrophilicity, enhancing reactivity in Michael addition reactions. In contrast, electron-donating groups (e.g., hydroxyl in 4CPHPP ) reduce the HOMO-LUMO gap, promoting charge transfer interactions.
- This highlights the role of sulfonyl groups in modulating biological activity.
- Solubility: The hydrochloride salt derivative exhibits high solubility in polar solvents (methanol, ethyl acetate), whereas non-ionic analogs like 4CPHPP are less soluble due to hydrophobic aromatic systems.
Spectroscopic and Computational Insights
- FT-IR and NMR : 4CPHPP shows FT-IR peaks at 1680 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch), consistent with α,β-unsaturated nitriles. Comparatively, sulfonyl-substituted analogs exhibit strong S=O stretches near 1350–1150 cm⁻¹.
- DFT Calculations : For 4CPHPP , Mulliken charges reveal C14 and H27 as the most electropositive atoms, influencing regioselectivity in reactions. MEP surfaces predict nucleophilic attack sites at hydrogen-rich regions.
Biological Activity
3-(4-Chlorophenyl)-2-propenenitrile, also known as 4-chlorocinnamonitrile, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.6 g/mol. The compound features a propenenitrile group attached to a chlorophenyl moiety, which contributes to its reactivity and biological effects.
1. Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose-response relationships. This suggests the potential for development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | ~20 | Cytotoxicity observed |
| HeLa | ~25 | Inhibition of proliferation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Effective against Gram-positive bacteria |
| Escherichia coli | 100 | Effective against Gram-negative bacteria |
3. Anti-inflammatory Properties
This compound has been reported to exhibit anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines and markers, suggesting a mechanism that could be useful in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting specific signaling pathways involved in cell proliferation and inflammation.
- Inducing apoptosis in cancer cells through mitochondrial pathways.
- Modulating immune responses by affecting cytokine production.
Case Studies and Research Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against various cancer cell lines, demonstrating enhanced anticancer activity compared to the parent compound .
- Antimicrobial Evaluation : A comprehensive review in Pharmaceutical Biology discussed the antimicrobial efficacy of various nitrile compounds, including this compound, showing promising results against resistant bacterial strains .
- Inflammation Model : Research conducted on animal models indicated that treatment with this compound significantly lowered inflammatory markers in induced arthritis models, suggesting its potential therapeutic role in chronic inflammatory conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
